3-Cyclohexyl-2-methylaniline

Catalog No.
S13774953
CAS No.
M.F
C13H19N
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclohexyl-2-methylaniline

Product Name

3-Cyclohexyl-2-methylaniline

IUPAC Name

3-cyclohexyl-2-methylaniline

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C13H19N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,14H2,1H3

InChI Key

BYYJYFCFDBDDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2CCCCC2

3-Cyclohexyl-2-methylaniline is an organic compound classified as an aniline derivative. Its molecular structure features a cyclohexyl group and a methyl group attached to the aniline ring, giving it the chemical formula C13H19N. This compound is characterized by its unique combination of aliphatic and aromatic properties, which influence its chemical behavior and potential applications in various fields.

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amines, utilizing reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
  • Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring, with reagents like halogens, nitrating agents, and sulfonating agents being commonly employed.

These reactions allow for the modification of 3-Cyclohexyl-2-methylaniline to create a variety of derivatives with different functional groups.

Research indicates that 3-Cyclohexyl-2-methylaniline may exhibit biological activity, including potential antimicrobial and anti-inflammatory properties. The compound's interactions at the molecular level suggest that it could influence enzyme activities and metabolic pathways, although specific mechanisms are still under investigation.

The synthesis of 3-Cyclohexyl-2-methylaniline can be achieved through several methods:

  • Reduction of Nitroarenes: A common synthetic route involves the nitration of cyclohexylbenzene followed by reduction to yield the desired aniline derivative.
  • Industrial Production: Large-scale production typically employs nitration and reduction processes, often enhanced by modern transition-metal-catalyzed methods to improve efficiency and yield.

These methods highlight the compound's accessibility for both laboratory research and industrial applications.

3-Cyclohexyl-2-methylaniline finds diverse applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is used in studies related to enzyme interactions and metabolic pathways, contributing to our understanding of biological processes.
  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals, demonstrating its versatility in industrial settings.

Several compounds share structural similarities with 3-Cyclohexyl-2-methylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
AnilineSimple amine structure without cyclohexyl or methyl groupsServes as a parent compound for many derivatives
N-MethylanilineMethyl group attached to nitrogen instead of an aromatic ringLacks cyclohexyl group
CyclohexylamineCyclohexyl group attached to an amineDoes not possess an aromatic ring

The uniqueness of 3-Cyclohexyl-2-methylaniline lies in its combination of both cyclohexyl and methyl groups on the aniline ring. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs, making it a valuable compound for further research and application development.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.151749610 g/mol

Monoisotopic Mass

189.151749610 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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